molecular formula C7H9N5S B13520995 4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine

4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine

Cat. No.: B13520995
M. Wt: 195.25 g/mol
InChI Key: KWVXQDSECGERPD-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is a heterocyclic compound that contains both imidazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine typically involves the reaction of 1-ethyl-1H-imidazole-2-thiol with appropriate diazotizing agents under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the diazonium intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The thiadiazole ring can interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1H-imidazole-2-thiol
  • 1,3,4-Thiadiazole derivatives
  • Imidazole-based compounds

Uniqueness

4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is unique due to the combination of both imidazole and thiadiazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

4-(1-ethylimidazol-2-yl)-1,2,5-thiadiazol-3-amine

InChI

InChI=1S/C7H9N5S/c1-2-12-4-3-9-7(12)5-6(8)11-13-10-5/h3-4H,2H2,1H3,(H2,8,11)

InChI Key

KWVXQDSECGERPD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=NSN=C2N

Origin of Product

United States

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